molecular formula C5H10O2S B1365744 2-(Methylthio)ethyl acetate CAS No. 5862-47-5

2-(Methylthio)ethyl acetate

Cat. No.: B1365744
CAS No.: 5862-47-5
M. Wt: 134.2 g/mol
InChI Key: CQIKBSVHIBIPGY-UHFFFAOYSA-N
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Description

2-(Methylthio)ethyl acetate is an organic compound with the molecular formula C5H10O2S. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. The compound is also known for its presence in various fruits and vegetables, contributing to their characteristic aromas .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methylthio)ethyl acetate can be synthesized through the esterification of 2-(methylthio)ethanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylthio)ethyl acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the sulfur atom, which contributes to its distinct aroma and reactivity. This sulfur-containing ester is particularly valuable in the flavor and fragrance industry for creating complex and appealing scents .

Properties

IUPAC Name

2-methylsulfanylethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-5(6)7-3-4-8-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIKBSVHIBIPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601009988
Record name 2-(Methylthio)ethanol, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Sweet rancid meat-like aroma
Record name 2-(Methylthio)ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1891/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 2-(Methylthio)ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1891/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.056-1.076 (20°)
Record name 2-(Methylthio)ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1891/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5862-47-5
Record name 2-(Methylthio)ethyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005862475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylthio)ethanol, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(METHYLTHIO)ETHYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/209Q6G4O2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-(Methylthio)ethyl acetate in the aroma of 'Miyabi' melons?

A1: While this compound is present at a relatively high concentration in 'Miyabi' melons [, ], sniffing panels were unable to perceive its odor []. This suggests that while detectable through analytical methods, it may not significantly contribute to the overall perceived aroma of this specific melon cultivar. Other sulfur-containing compounds like 3-(methylthio)propyl acetate and ethyl (methylthio) acetate were found to be more important for the melon's grassy aroma [].

Q2: How were the volatile compounds, including this compound, extracted and analyzed in the 'Miyabi' melons?

A2: Researchers compared three different extraction methods: Porapak Q column concentration method (PQM), direct headspace sampling method (DHSM), and simultaneous distillation extraction method (SDEM) []. They found that PQM was superior in extracting a wider range of volatile compounds, including this compound, without degrading the melon's aroma []. The extracted compounds were then identified and quantified using GC-MS and compared to known standards [, ].

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